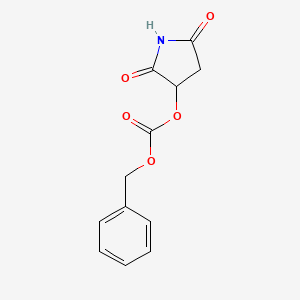

benzyloxycarbonyl-oxysuccinimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO5 |

|---|---|

Molecular Weight |

249.22 g/mol |

IUPAC Name |

benzyl (2,5-dioxopyrrolidin-3-yl) carbonate |

InChI |

InChI=1S/C12H11NO5/c14-10-6-9(11(15)13-10)18-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14,15) |

InChI Key |

OOMGRWNPCPICJN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC1=O)OC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Significance of Activated Esters in Biomolecular Synthesis

Activated esters are a class of compounds that are highly susceptible to nucleophilic attack, making them excellent acylating agents. wikipedia.org This enhanced reactivity is crucial in biomolecular synthesis, where the formation of amide bonds is a fundamental step. wikipedia.org N-hydroxysuccinimide (NHS) esters, such as Z-OSu, are among the most widely utilized activated esters in this context. thieme-connect.comamerigoscientific.comlumiprobe.comlumiprobe.com

The primary role of NHS esters is to facilitate the coupling of a carboxylic acid with an amine to form a stable amide bond. wikipedia.orgthermofisher.com This process is central to peptide synthesis, where amino acids are sequentially linked together. thieme-connect.comamerigoscientific.comwikipedia.org The N-hydroxysuccinimide moiety is an excellent leaving group, which promotes the reaction under mild conditions, thereby preserving the integrity of sensitive functional groups often present in biomolecules. nih.gov

Beyond peptide synthesis, NHS esters are indispensable in bioconjugate chemistry, enabling the attachment of labels, such as fluorescent dyes or biotin (B1667282), to proteins and other biomolecules. amerigoscientific.comlumiprobe.com This labeling is critical for a wide array of applications in diagnostics and proteomics research. amerigoscientific.com Furthermore, polymers containing activated ester functionalities are employed in materials science for surface modification and the synthesis of functional materials. amerigoscientific.com

The versatility and efficiency of NHS esters have solidified their position as essential tools for chemists working at the interface of chemistry and biology. amerigoscientific.com

Historical Context and Evolution of Z Osu As a Reagent

The development of Z-OSu is intrinsically linked to the advent of the benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Leonidas Zervas in the early 1930s. total-synthesis.comwikipedia.org This discovery, part of the Bergmann-Zervas method, revolutionized peptide synthesis by providing a reliable means to temporarily block the N-terminus of an amino acid, preventing unwanted side reactions during peptide bond formation. wikipedia.org The Cbz group is stable under various conditions but can be readily removed by catalytic hydrogenation or strong acids. bachem.comijacskros.com

Initially, the introduction of the Cbz group was commonly achieved using benzyl (B1604629) chloroformate (Cbz-Cl). ijacskros.comyoutube.com However, the desire for milder and more selective methods led to the development of alternative reagents. Z-OSu emerged as a superior alternative, offering enhanced stability and ease of handling compared to the highly reactive Cbz-Cl. total-synthesis.com The synthesis of Z-OSu typically involves the reaction of N-hydroxysuccinimide with benzyl chloroformate or by coupling N-benzyloxycarbonyl-protected amino acids with N-hydroxysuccinimide using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). prepchem.comgoogle.com

The evolution of Z-OSu and other activated esters has been driven by the increasing complexity of synthetic targets and the need for highly efficient and chemoselective reactions.

Scope of Academic Research on Z Osu Reactivity and Applications

Classical Preparation Routes

The traditional syntheses of this compound have long been the cornerstone of its production, characterized by well-understood reaction mechanisms and reliable outcomes.

Reaction of N-Hydroxysuccinimide with Benzyloxycarbonyl Chloride (Z-Cl)

One of the most direct and widely employed methods for the preparation of Z-OSu involves the reaction of N-Hydroxysuccinimide (NHS) with benzyloxycarbonyl chloride (Z-Cl). uni-ruse.bg This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of base and solvent can influence the reaction's yield and purity. A common procedure involves dissolving N-hydroxysuccinimide in a suitable solvent, followed by the addition of benzyloxycarbonyl chloride and a base, such as triethylamine (B128534) or sodium carbonate. rsc.org The reaction mixture is stirred, often at reduced temperatures to control the exothermic reaction, until completion. The product, Z-OSu, can then be isolated and purified by recrystallization. A one-pot, two-phase method has also been developed to streamline this process, reducing operational steps and costs for potential large-scale industrial production. rsc.org

| Reactants | Base | Solvent | Key Conditions | Yield |

| N-Hydroxysuccinimide, Benzyloxycarbonyl Chloride | Triethylamine, Sodium Carbonate, Potassium Carbonate, Sodium Hydroxide (B78521) | Dichloromethane, Cyclohexane, Ethyl Acetate | Stirring, controlled temperature | High |

| N-Hydroxysuccinimide, Benzyloxycarbonyl Chloride | Sodium Hydroxide | Water/Organic two-phase | One-pot synthesis | Cost-effective for industrial scale |

Table 1: Representative Conditions for the Synthesis of Z-OSu from NHS and Z-Cl

Carbodiimide-Mediated Esterification

Carbodiimide-mediated esterification represents another classical and versatile approach for synthesizing active esters like Z-OSu. This method is particularly prevalent in peptide synthesis for coupling carboxylic acids and amines.

Dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used coupling agent that facilitates the formation of an amide or ester bond by activating a carboxylic acid. researchgate.net In the context of preparing Z-OSu derivatives, an N-protected amino acid (the carboxylic acid component) is reacted with N-hydroxysuccinimide in the presence of DCC. rsc.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of N-hydroxysuccinimide. researchgate.netgrowingscience.com A significant advantage of this method is that the byproduct, dicyclohexylurea (DCU), is sparingly soluble in most organic solvents and can be easily removed by filtration. researchgate.net

N-Hydroxysuccinimide plays a crucial role as an activating agent in DCC-mediated couplings. The direct reaction between a carboxylic acid and DCC forms an O-acylisourea intermediate, which can be unstable and prone to rearrangement to a stable N-acylurea, a byproduct that is difficult to remove. The addition of N-hydroxysuccinimide intercepts the O-acylisourea intermediate to form a more stable NHS ester. researchgate.net This NHS ester is sufficiently reactive to couple with amines to form the desired amide bond, but less prone to side reactions. This two-step, one-pot process enhances the efficiency and purity of the final product. The high water solubility of NHS also facilitates the purification of the resulting activated esters. uni-ruse.bg

| Carboxylic Acid | Coupling Agent | Additive | Solvent | Key Features |

| N-Protected Amino Acid | Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (NHS) | Dichloromethane, Tetrahydrofuran, Dimethylformamide | Mild reaction conditions, easy removal of DCU byproduct |

Table 2: Typical Components in DCC-Mediated Synthesis of Activated Esters

Advanced and Green Synthesis Protocols

In response to the growing demand for environmentally benign and efficient chemical processes, advanced and green synthesis protocols for Z-OSu and its derivatives are being explored.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force, such as ball milling, offers a promising green alternative to traditional solvent-based methods. pageplace.de This approach can lead to shorter reaction times, higher yields, and reduced solvent waste.

The application of ball milling to peptide synthesis, which often involves the use of activated esters like Z-OSu, has demonstrated considerable success. uni-ruse.bg In a typical mechanochemical setup, the solid reactants are placed in a milling jar with grinding balls. The high-energy collisions between the balls and the reactants provide the necessary energy to initiate and sustain the chemical reaction. Research has shown that using N-hydroxysuccinimide activated esters in ball-milling peptide synthesis can result in high yields, with one study reporting a 95% yield after 8 hours of milling. uni-ruse.bg This solvent-free or liquid-assisted grinding (LAG) approach significantly reduces the environmental impact of the synthesis. rsc.org While direct mechanochemical synthesis of Z-OSu itself is an area of ongoing research, the successful application in subsequent peptide coupling reactions underscores its potential for the clean production of activated esters.

| Synthesis Method | Reactants | Conditions | Yield | Reference |

| Ball-milling | Boc-AA-OSu, Amino acid ester salt, NaHCO₃ | Liquid-assisted grinding (minimal EtOAc) | High | rsc.org |

| Ball-milling | N-hydroxysuccinimide activated ester, Phenylalanine methyl ester | Solvent-free | 95% (8 hours) | uni-ruse.bg |

Table 3: Examples of Mechanochemical Synthesis Involving Succinimide (B58015) Esters

Synthetic Methodologies for this compound (Z-OSu) and Its Derivatives

The synthesis of this compound (Z-OSu) and its derivatives is crucial for their application in peptide synthesis and other organic transformations where the protection of amino groups is required. sigmaaldrich.comchemicalbook.com Various synthetic strategies have been developed to improve efficiency, yield, and environmental sustainability. These methods range from mechanochemical approaches like ball milling to metal-free catalytic systems and classic esterification reactions.

1 Mechanochemical Methods

Ball milling has emerged as a powerful technique for the derivatization of amino acids, offering a solvent-free and efficient alternative to traditional solution-phase methods. This mechanochemical approach has been successfully applied to the N-protection of amino acids using reagents like this compound (Z-OSu). rsc.org In this method, the solid reactants are subjected to high-energy grinding in a milling vessel, which promotes chemical reactions in the absence of a solvent.

The use of Z-OSu in ball milling is particularly advantageous when more reactive protecting group sources, such as benzyl (B1604629) chloroformate (Z-Cl), are unsuitable due to their instability and rapid decomposition. rsc.org Research has shown that for the N-protection of amino acids, modulating the energetic conditions of the grinding process, such as rotation speed and the number of milling balls, can significantly influence the reaction's yield and selectivity. rsc.org For instance, in the case of Fmoc-protection, which is analogous to Z-protection, higher yields and selectivity were achieved at increased rotation speeds of up to 750 rpm and with a greater number of balls. rsc.org

Table 1: Ball Milling Conditions for Amino Acid Derivatization

| Parameter | Condition | Impact | Reference |

| Reagent | Z-OSu | Suitable for unstable protecting group sources | rsc.org |

| Rotation Speed | Up to 750 rpm | Increased yield and selectivity | rsc.org |

| Milling Balls | Up to 50 | Increased yield and selectivity | rsc.org |

| Solvent | Solvent-free | Environmentally friendly | rsc.org |

The application of solvent-free or minimal solvent conditions, particularly through ball-milling technology, represents a significant advancement in green chemistry for the synthesis of Z-OSu derivatives. rsc.org This approach addresses the environmental concerns associated with the use of volatile organic solvents. The solvent-free synthesis of carbamate (B1207046) N-protected α- and β-amino acids, including Boc-, Z-, and Fmoc-derivatives, has been effectively demonstrated using a two-step, one-pot N-protection protocol in a planetary ball mill. rsc.org

This methodology not only minimizes waste but can also lead to improved reaction kinetics and yields. The high-energy collisions generated in the ball mill provide the necessary activation energy for the reaction to proceed without the need for a solvent to dissolve the reactants. The absence of a solvent also simplifies the work-up procedure, as the product can often be isolated directly from the reaction mixture.

2 Metal-Free Catalytic Methods

A notable metal-free catalytic method for the synthesis of activated esters, including N-hydroxysuccinimide esters, involves the use of an iodine/triphenylphosphine (B44618)/triethylamine (I2/PPh3/Et3N) system. nih.gov This approach facilitates the conversion of carboxylic acids into their corresponding activated esters at room temperature. nih.gov The method is lauded for its broad substrate scope, accommodating both aromatic and aliphatic carboxylic acids, as well as α-amino acid derivatives. nih.gov

The reaction proceeds without the need for carbodiimides or other common coupling agents, utilizing simple and inexpensive reagents. nih.gov This system is effective for producing a variety of isolable active esters, such as N-hydroxysuccinimide esters, which are widely used in peptide synthesis and bioconjugation. nih.gov The operational simplicity and mild reaction conditions make this an attractive method for the preparation of Z-OSu and its analogues.

Table 2: I2/PPh3/Et3N System for Activated Ester Synthesis

| Reagent System | Substrates | Key Advantages | Reference |

| I2/PPh3/Et3N | Aromatic and aliphatic carboxylic acids, α-amino acid derivatives | Metal-free, avoids carbodiimides, simple and inexpensive reagents, room temperature reaction | nih.gov |

3 DMAP-Catalyzed Esterification Strategies

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation and esterification reactions, including the synthesis of N-hydroxysuccinimide (NHS) esters. digitellinc.comacs.org DMAP-catalyzed esterification provides a mild and efficient route to activated esters. organic-chemistry.orgorganic-chemistry.org The mechanism typically involves the reaction of DMAP with a carboxylic acid anhydride (B1165640) or a carboxylic acid activated by a coupling agent like dicyclohexylcarbodiimide (DCC), forming a highly reactive acylpyridinium intermediate. organic-chemistry.org This intermediate then readily reacts with an alcohol, such as N-hydroxysuccinimide, to yield the desired ester. organic-chemistry.org

The addition of even catalytic amounts (3-10 mol-%) of DMAP can significantly accelerate the DCC-activated esterification of carboxylic acids, suppressing the formation of side products and enabling the formation of sterically demanding esters in good yields at room temperature. organic-chemistry.org This strategy has been successfully employed for the synthesis of various esters and is applicable to the preparation of Z-OSu. researchgate.net Recent research has also focused on the development of DMAP derivatives that can be used in aqueous media, further expanding the utility of this catalytic system. digitellinc.com

4 Mitsunobu Esterification for N-Hydroxysuccinimide Derivatives

The Mitsunobu reaction is a versatile and powerful method for the conversion of primary and secondary alcohols into a wide range of functional groups, including esters, through a dehydrative redox process. nih.gov This reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govmissouri.eduorganic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol center, making it particularly useful in the synthesis of chiral molecules. missouri.eduorganic-chemistry.org

In the context of N-hydroxysuccinimide derivatives, the Mitsunobu reaction can be used to couple N-hydroxysuccinimide with an alcohol. However, a more common application in this area is the reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of the Mitsunobu reagents to form the activated ester. A key advantage of the Mitsunobu reaction is its mild conditions, which are compatible with a wide range of functional groups. nih.gov To simplify purification from reaction byproducts, a "capture-ROMP-release" strategy has been developed for Mitsunobu reactions involving N-hydroxysuccinimide, where the product is captured on a polymer, purified, and then released. acs.org

Table 3: Key Features of the Mitsunobu Reaction for Esterification

| Reagents | Key Features | Applications | Reference |

| PPh3, DEAD/DIAD | Mild reaction conditions, inversion of stereochemistry | Synthesis of esters from alcohols and carboxylic acids, synthesis of N-hydroxysuccinimide derivatives | nih.govmissouri.eduorganic-chemistry.org |

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for this compound involves nucleophilic acyl substitution. This process is characterized by the attack of a nucleophile on the carbonyl carbon of the acyl group, leading to the displacement of the N-hydroxysuccinimide leaving group. masterorganicchemistry.comlibretexts.org

Formation and Breakdown of Tetrahedral Intermediates

A central feature of the nucleophilic acyl substitution mechanism is the formation of a transient tetrahedral intermediate. masterorganicchemistry.comyoutube.comyoutube.com When a nucleophile attacks the electrophilic carbonyl carbon of this compound, the pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, creating a tetrahedral, alkoxide ion intermediate. libretexts.org This intermediate is typically unstable and rapidly breaks down. The reformation of the carbon-oxygen double bond is accompanied by the expulsion of a leaving group. masterorganicchemistry.comyoutube.com In the context of this compound, the N-hydroxysuccinimide (NHS) moiety is an effective leaving group. chemicalbook.com

Studies on the aminolysis of N-hydroxysuccinimide esters suggest a model where the reversible formation of a tetrahedral intermediate is followed by a rate-determining breakdown to the final products. mst.edumst.edu The stability and breakdown of this intermediate are influenced by factors such as the nature of the nucleophile and the solvent environment. The presence of sterically bulky groups on the nucleophile can lead to a more crowded tetrahedral intermediate, potentially affecting the reaction rate. mst.edu

Kinetics of Aminolysis in Aqueous and Nonaqueous Solvents

The kinetics of the reaction between this compound and amines (aminolysis) provide valuable insights into the reaction mechanism. In aqueous buffer systems, the aminolysis of N-hydroxysuccinimide esters generally follows a rate expression that is first-order in the amine concentration. mst.edu This is in contrast to reactions in anhydrous, non-hydroxylic solvents like dioxane, where a two-term rate equation, including a second-order term in amine concentration, is often observed. mst.edursc.org This suggests that in nonaqueous media, a second molecule of the amine can act as a general base, facilitating proton transfer in the rate-determining step. mst.edursc.org

The transition from a nonaqueous to an aqueous solvent system appears to disproportionately decrease the rate of the catalyzed pathway compared to the uncatalyzed one. mst.edu The reactivity of amines in these reactions correlates with their basicity; a Brønsted-type plot of the logarithm of the observed rate constant versus the pKa of the amine often yields a significant slope, indicating substantial charge development in the transition state. mst.edu

Table 1: Kinetic Data for the Aminolysis of N-Succinimidyl p-Nitrobenzoate

| Amine | Relative Reactivity (Normalized to Benzylamine) |

| Aniline | 1 |

| Benzylamine | 10,000 |

| n-Butylamine | >10,000 |

This table illustrates the vast range in reactivity observed for different amines in the aminolysis of an NHS ester, highlighting the influence of amine basicity and structure. mst.edu

Comparative Reactivity of N-Hydroxysuccinimide Esters

N-hydroxysuccinimide (NHS) esters, including this compound, are often referred to as "activated esters" due to their enhanced reactivity towards nucleophiles compared to other esters. libretexts.org This heightened reactivity makes them highly effective acylating agents, particularly for amines in both aqueous and organic solvents. thermofisher.comlumiprobe.com The utility of NHS esters stems from their favorable reaction kinetics and the relative stability of the N-hydroxysuccinimide leaving group. chemicalbook.com

When comparing the reactivity of NHS esters with other acylating agents, such as acid chlorides, it's noted that both can effectively acylate nucleophiles. However, the mechanistic details and the nature of the intermediates can differ. For instance, the reaction of an acid chloride with a nucleophile can be catalyzed by species like 4-(dimethylamino)pyridine (DMAP), which forms a highly reactive N-acylpyridinium salt. libretexts.org While NHS esters are reactive on their own, their reactions can also be influenced by the reaction conditions. They are known to react with primary amines, but can also react with other nucleophilic groups like sulfhydryls, hydroxyls, and even carboxylates under specific conditions. nih.gov The hydrolysis of NHS esters is a competing reaction, especially in aqueous solutions at higher pH, which can reduce the efficiency of the desired acylation. thermofisher.com

Role of Catalysts and Additives in Reaction Pathways

Catalysts and additives can profoundly influence the reaction pathways, kinetics, and selectivity of reactions involving this compound.

Mechanisms of DMAP Catalysis and Acylpyridinium Species Formation

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. utrgv.eduresearchgate.net Its catalytic activity is significantly greater than that of pyridine (B92270), a fact not solely attributable to its higher basicity. libretexts.org The accepted mechanism for DMAP catalysis involves the nucleophilic attack of DMAP on the carbonyl group of the acylating agent, such as an anhydride or, in this context, this compound. utrgv.edunih.gov This initial step leads to the formation of a highly reactive N-acylpyridinium salt intermediate. libretexts.orgscripps.edu

This acylpyridinium species is a more potent acylating agent than the parent compound. libretexts.org The positive charge on the pyridine ring makes the acyl group exceptionally susceptible to nucleophilic attack. The subsequent reaction of this intermediate with a nucleophile, such as an alcohol or amine, results in the formation of the acylated product and the regeneration of the DMAP catalyst. nih.govwikipedia.org Theoretical and experimental studies strongly support this nucleophilic catalysis pathway over a competing base-catalyzed pathway. researchgate.netnih.gov In some cases, an auxiliary base like triethylamine is used to neutralize the acid byproduct and regenerate the free DMAP catalyst. utrgv.eduwikipedia.org

The formation of the N-acylpyridinium intermediate has been a subject of detailed study. For instance, with DMAP hydrochloride, it is proposed that the salt directly reacts with the acylating reagent to form the N-acylpyridinium chloride, which is then attacked by the nucleophile. organic-chemistry.orgacs.org

Influence of Solvent Systems on Reaction Kinetics and Selectivity

For instance, in acylation reactions, switching from a less polar solvent like acetonitrile (B52724) to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can significantly increase the reaction rate. libretexts.org This is often attributed to the better solvation of charged intermediates, such as the tetrahedral intermediate or the acylpyridinium species, in more polar solvents.

The solvent can also play a role in the regioselectivity of a reaction. For example, in the alkylation of adenine, the use of polar aprotic solvents tends to favor alkylation at the N9 position, while polar protic solvents can lead to an increase in the N3-alkylated product. nih.gov This highlights the complex interplay between the solvent, reactants, and transition states. While this example does not directly involve this compound, the principles of solvent effects on selectivity are broadly applicable. The ability of a solvent to stabilize or destabilize certain transition states can dictate the preferred reaction pathway and, consequently, the product distribution. nih.govresearchgate.net

Potential Side Reactions and Mechanistic Elucidation

In the application of this compound (Cbz-OSu) for the protection of amines, the desired reaction is the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to the formation of a stable carbamate and the release of N-hydroxysuccinimide (NHS). However, under certain conditions, alternative reaction pathways can compete, leading to the formation of side products. Understanding the mechanisms of these side reactions is crucial for optimizing reaction conditions and minimizing impurities. Two significant potential side reactions are the Lossen rearrangement and hydrolysis.

The Lossen rearrangement is a classical organic reaction that converts a hydroxamic acid or its derivatives, typically O-acylated hydroxamates, into an isocyanate. wikipedia.orgchemistry-reaction.comlscollege.ac.in The canonical mechanism involves the deprotonation of the hydroxamic acid derivative by a base, followed by a concerted rearrangement where the R-group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of a carboxylate leaving group to yield an isocyanate. wikipedia.orglscollege.ac.in This isocyanate can then react with various nucleophiles, such as water or amines, to form amines (after decarboxylation of the resulting carbamic acid) or ureas, respectively. wikipedia.org

While this compound is a carbonate ester of N-hydroxysuccinimide and not a traditional O-acyl hydroxamate, a Lossen-like rearrangement can be postulated as a potential side reaction pathway, particularly in the presence of nucleophiles. Research on analogous compounds, such as sulfonic esters of N-hydroxyimides, has shown that they can undergo a Lossen-type rearrangement initiated by nucleophilic attack. nih.gov

A plausible mechanism for a Lossen-like rearrangement of Cbz-OSu is initiated by the attack of a nucleophile (e.g., an amine) not at the intended benzyloxycarbonyl group, but at one of the carbonyl carbons of the succinimide ring. This attack would lead to the opening of the succinimide ring, forming an intermediate that, upon rearrangement, could generate an isocyanate. nih.gov

Postulated Mechanistic Steps:

Nucleophilic Attack: An amine or another nucleophile attacks one of the carbonyl carbons of the succinimide moiety of Cbz-OSu.

Ring Opening: This leads to the formation of a tetrahedral intermediate which resolves by ring-opening, creating a more flexible structure.

Rearrangement and Isocyanate Formation: A subsequent rearrangement, analogous to the Lossen mechanism, occurs. This involves the migration of a group and elimination of a leaving group to form an isocyanate.

Further Reaction: The newly formed isocyanate is highly reactive and can be trapped by any nucleophile present in the reaction mixture, such as excess amine, to form urea (B33335) derivatives as side products.

This pathway represents a deviation from the desired Cbz-protection reaction and highlights the importance of controlling reaction conditions to favor the intended aminolysis at the carbonate group.

A more commonly encountered and well-documented side reaction in the use of N-hydroxysuccinimide (NHS) esters, including Cbz-OSu, is hydrolysis. glenresearch.com This reaction is particularly prevalent in aqueous environments, which are often employed for bioconjugation or when working with amine salts. ijacskros.com The hydrolysis of the NHS ester competes directly with the desired aminolysis reaction, as both involve a nucleophilic attack at the same electrophilic center. glenresearch.com

The hydrolysis process involves the attack of water or hydroxide ions on the activated carbonyl carbon of the Cbz-OSu. The rate of hydrolysis is significantly dependent on the pH of the reaction medium. In acidic or neutral conditions, the rate is generally slow. However, as the pH increases into the alkaline range (pH > 7), the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), increases, leading to a much faster rate of hydrolysis. masterorganicchemistry.com

Mechanism of Base-Catalyzed Hydrolysis:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the NHS ester.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Expulsion: The intermediate collapses, leading to the expulsion of the N-hydroxysuccinimide anion.

Product Formation: The final products are the corresponding carboxylate (in this case, a bicarbonate derived from the benzyloxycarbonyl group which would likely be unstable) and N-hydroxysuccinimide.

The competition between aminolysis and hydrolysis is a critical factor in the efficiency of the Cbz-protection reaction. Since the desired aminolysis reaction typically requires an unprotonated amine, which is favored at higher pH, there is an inherent operational window where the amine is sufficiently nucleophilic while the rate of hydrolysis remains acceptably low.

Table 1: Factors Influencing Aminolysis vs. Hydrolysis of NHS Esters

| Factor | Effect on Aminolysis | Effect on Hydrolysis | Optimal Condition for Cbz-Protection |

|---|---|---|---|

| pH | Increases with pH (amine deprotonation) | Increases significantly at pH > 8 | Typically pH 7-8.5 |

| Nucleophile Conc. | Rate increases with amine concentration | Independent of amine concentration | High concentration of amine |

| Temperature | Rate increases | Rate increases | Moderate temperature to control side reactions |

| Solvent | Aprotic solvents (e.g., DMF, DMSO) favor aminolysis | Prevalent in aqueous buffers | Anhydrous aprotic solvent or controlled aqueous buffer |

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Cbz-OSu, Z-OSu, N-(Benzyloxycarbonyloxy)succinimide |

| N-Hydroxysuccinimide | NHS |

| N,N'-Disuccinimidyl carbonate | DSC |

| Dimethylformamide | DMF |

| Dimethyl sulfoxide | DMSO |

| Benzyl Chloroformate | Cbz-Cl |

| Di-tert-butyl dicarbonate | Boc₂O |

| 9-fluorenylmethyloxycarbonyl chloride | Fmoc-Cl |

| Isocyanate | -N=C=O |

| Carbamic acid | -NHCOOH |

| Urea | -NH(C=O)NH- |

Advanced Applications in Organic Synthesis and Chemical Biology Research

Strategic Utility in Peptide Synthesis Methodologies

The benzyloxycarbonyl group, introduced via benzyloxycarbonyl-oxysuccinimide, is a classic and highly effective tool in the peptide chemist's arsenal. Its stability under a range of conditions, coupled with its straightforward removal, makes it an invaluable asset in the multi-step process of building peptides.

N-Terminal Benzyloxycarbonyl (Z) Protection Strategy

The primary function of the Z-group in peptide synthesis is to temporarily block the N-terminal amino group of an amino acid. This prevents unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.

The introduction of the benzyloxycarbonyl (Z) protecting group onto the N-terminus of an amino acid is a critical first step in many peptide synthesis strategies. This compound (Cbz-OSu) serves as an efficient reagent for this purpose. As a stable, crystalline solid, it offers advantages in handling and storage over the more traditional reagent, benzyl (B1604629) chloroformate, which is a lachrymatory liquid. nih.govresearchgate.net

The reaction typically involves the treatment of an amino acid with Cbz-OSu in the presence of a base, such as sodium bicarbonate, in an aqueous-organic solvent mixture. The succinimidyl ester of the benzyloxycarbonyl group is highly reactive towards the nucleophilic amino group of the amino acid, leading to the formation of the N-Z-protected amino acid with high efficiency. The by-product, N-hydroxysuccinimide, is water-soluble and easily removed during workup.

The choice of reagent can influence reaction conditions and outcomes. Below is a comparison of typical reaction parameters for the Z-protection of amines using this compound versus benzyl chloroformate.

| Parameter | This compound (Cbz-OSu) | Benzyl Chloroformate (Cbz-Cl) |

| Reagent State | Crystalline solid | Lachrymatory liquid |

| Typical Solvent | Dioxane, Acetone, THF, Water mixtures | Dioxane, Toluene, Water mixtures |

| Base | Sodium Bicarbonate, Sodium Carbonate, Triethylamine (B128534) | Sodium Hydroxide (B78521), Sodium Carbonate |

| Reaction Temperature | 0°C to room temperature | 0°C to room temperature |

| By-products | N-Hydroxysuccinimide (water-soluble) | HCl (requires neutralization) |

This table presents a general comparison of the reagents. Specific conditions may vary depending on the amino acid and desired scale.

A key advantage of the Z-group is its orthogonality with other commonly used N-terminal protecting groups, namely the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. biosynth.compeptide.com Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, which is crucial for the synthesis of complex peptides with branched chains or other modifications.

The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by strong acids like HBr in acetic acid. In contrast, the Boc group is labile to moderate acids such as trifluoroacetic acid (TFA), while the Fmoc group is removed by treatment with a secondary amine, such as piperidine. This differential stability allows for a strategic, multi-layered protection scheme. For instance, the Z-group can be used to protect the ε-amino group of lysine (B10760008), while the α-amino group is protected with an Fmoc group for chain elongation. The Fmoc group can be repeatedly removed during synthesis without affecting the Z-protection on the lysine side chain.

The following table summarizes the typical deprotection conditions for these key protecting groups, highlighting their orthogonal nature.

| Protecting Group | Typical Deprotection Reagents | Cleavage Mechanism | Stability Towards Other Deprotection Conditions |

| Benzyloxycarbonyl (Z) | H₂/Pd-C, HBr/AcOH, Na/liquid NH₃ | Hydrogenolysis or strong acidolysis | Stable to TFA and piperidine |

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA), HCl in dioxane | Acidolysis | Stable to hydrogenolysis (with specific catalysts) and piperidine |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | 20-50% Piperidine in DMF or NMP | β-elimination | Stable to acidolysis and hydrogenolysis |

This table provides a general overview of the orthogonality of common protecting groups. Specific conditions and potential side reactions should be considered for each synthetic step.

Active Ester Coupling in Solution-Phase Peptide Synthesis (LPPS)

In solution-phase peptide synthesis (LPPS), the formation of a peptide bond requires the activation of the carboxyl group of an N-protected amino acid. This compound can be viewed as a pre-activated form of a Z-protected amino acid, specifically Z-glycine, where the succinimidyl ester serves as the active ester. More broadly, N-hydroxysuccinimide esters of other Z-protected amino acids are frequently employed as active esters for coupling reactions.

These active esters react readily with the free amino group of another amino acid or peptide fragment to form the desired peptide bond under mild conditions. peptide.com This method is known for its reliability and for minimizing the risk of racemization at the activated chiral center, a common side reaction in peptide synthesis. The use of active esters, such as those derived from N-hydroxysuccinimide, generally leads to high coupling yields and clean reactions.

Specialized Applications in Solid-Phase Peptide Synthesis (SPPS)

While the Z-group has been largely superseded by the Fmoc group for the temporary Nα-protection in routine solid-phase peptide synthesis (SPPS) due to the harsh conditions required for its cleavage (strong acid or hydrogenation), it still finds specialized applications. wikipedia.org For instance, Z-protection can be employed for the side chains of certain amino acids, such as lysine or ornithine, in combination with an Fmoc-based strategy for the main chain elongation. nih.gov

Furthermore, Z-protected amino acids can be useful in the synthesis of peptides on supports that are sensitive to the basic conditions used for Fmoc removal. In such cases, a Boc/Z strategy might be employed, where the final cleavage from the resin and removal of the Z-group are performed simultaneously using strong acid.

Role in Peptide Fragment Condensation and Derivatization

In the synthesis of large peptides or proteins, a common strategy is to first synthesize smaller, protected peptide fragments, which are then coupled together in a process known as fragment condensation. Z-protected peptide fragments are often utilized in this approach. The Z-group provides robust protection of the N-terminus of one fragment while the C-terminus of another fragment is activated for coupling.

The coupling of these fragments can be achieved using various reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt to suppress racemization. The solubility of the protected fragments can be a challenge in this method, and the choice of protecting groups, including the Z-group, can influence the solubility and reactivity of the fragments.

Furthermore, this compound can be used for the derivatization of peptides, for example, by introducing a Z-group at a specific site to modify the peptide's properties or to facilitate further chemical modifications.

Chemical Derivatization for Analytical and Proteomic Studies

This compound and related N-hydroxysuccinimide (NHS) esters are pivotal reagents in chemical biology and proteomics, primarily utilized for the chemical derivatization of biomolecules. Their utility stems from the ability of the N-hydroxysuccinimide ester group to react efficiently and specifically with primary amines under mild aqueous conditions, forming stable amide bonds. This reactivity is harnessed to introduce various tags, probes, and functional groups onto proteins, peptides, and other amine-containing molecules, thereby facilitating their detection, quantification, and structural analysis.

Amine-Reactive Probes for Protein and Peptide Labeling

The modification of proteins and peptides with amine-reactive probes is a cornerstone of chemical biology. nih.gov N-hydroxysuccinimide esters are a preferred class of reagents for this purpose because they form stable carboxamide bonds with primary amino groups. thermofisher.com This covalent modification strategy is widely applied to attach a variety of functional moieties, including fluorescent dyes, biotin (B1667282) tags, and crosslinkers, to proteins and peptides for subsequent analysis. thermofisher.com

The primary targets for this compound and other NHS esters on proteins and peptides are the free primary amino groups. nih.gov These include the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group on the side chain of lysine residues. nih.govnih.gov The reaction proceeds via nucleophilic attack of the unprotonated amine on the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Lysine residues are a common target for such modifications as they are frequently found on the surface of proteins and are therefore highly accessible for bioconjugation. nih.govnih.gov In fact, lysine residues are approximately three times more abundant in living organisms than cysteine residues, making primary amines a more common site for protein labeling. nih.gov The covalent attachment of a probe via an NHS ester to these primary amines allows for the stable labeling of proteins and peptides. nih.gov

Table 1: Primary Amine Targets for NHS Ester Derivatization

| Target Site | Location | Type of Amine | Reactivity |

|---|---|---|---|

| N-terminus | The amino-terminal end of a polypeptide chain | α-amino group | High |

| Lysine Residue | Side chain of lysine amino acids | ε-amino group | High |

While NHS esters can react with all accessible primary amines, achieving selective labeling of the N-terminus in the presence of multiple lysine residues is a significant challenge. A primary strategy to achieve this selectivity relies on controlling the reaction pH. The pKa of the α-amino group at the N-terminus is typically around 8.0, whereas the pKa of the ε-amino group of lysine side chains is around 10.0. nih.gov

By performing the labeling reaction at a near-physiological pH (e.g., pH 7.0-7.5), the N-terminal α-amino group is more nucleophilic than the lysine side chains, which remain largely protonated and thus less reactive. nih.gov This difference in basicity allows for the preferential modification of the N-terminus. nih.gov Conversely, conducting the reaction at a higher pH (e.g., pH 8.5-9.5) ensures that both the N-terminal and lysine amines are deprotonated and available for reaction, leading to less selective labeling. nih.gov Other advanced strategies involve transforming NHS-esters into chemoselective thioesters that can specifically target an N-terminal cysteine residue, providing another route to site-specific N-terminal modification. nih.gov

Enhancing Detection and Separation in Mass Spectrometry-Based Metabolomics

In the fields of proteomics and metabolomics, mass spectrometry (MS) is a critical analytical tool. Chemical derivatization with reagents like this compound plays a crucial role in overcoming analytical challenges, such as poor ionization or chromatographic retention of certain molecules, thereby enhancing their detection and separation.

The analysis of small, hydrophilic phosphopeptides by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) presents significant difficulties. These molecules often exhibit poor retention on reverse-phase chromatographic media and may be lost during sample loading or elute in the void volume. waters.com

To address this, N-terminal derivatization strategies have been developed. One such approach uses N-Tris(2,4,6-trimethoxyphenyl)phosphonium-acetic acid N-hydroxysuccinimide ester (TMPP-Ac-OSu), an NHS ester reagent. waters.com Derivatizing the N-terminus of phosphopeptides with this reagent confers several analytical advantages:

Improved Retention: The derivatization increases the hydrophobicity of the phosphopeptides, which significantly improves their retention on reverse-phase trapping columns and makes nanoscale LC-MS studies possible. waters.com

Increased Mass: The addition of the TMPP moiety increases the mass of the peptide by 572 Da, shifting small peptides out of the low-mass range where chemical noise can be problematic. waters.com

Enhanced Fragmentation: The fixed positive charge on the derivatized N-terminus helps to direct fragmentation patterns during tandem mass spectrometry (MS/MS), simplifying spectral interpretation. waters.com

Table 2: Benefits of N-Terminal Derivatization of Phosphopeptides with TMPP-Ac-OSu

| Benefit | Description |

|---|---|

| Enhanced HPLC Performance | Improves retention of small, hydrophilic phosphopeptides on reverse-phase media. waters.com |

| Improved MS Detection | Increases the mass of the peptides, moving them out of the low-mass interference range. waters.com |

| Simplified MS/MS Analysis | The fixed charge on the N-terminus directs fragmentation, aiding in spectral interpretation. waters.com |

Chemical isotope labeling (CIL) is a powerful technique used for the relative and absolute quantification of proteins and metabolites in mass spectrometry. nih.govnih.gov This approach involves labeling molecules from different samples with isotopically light and heavy versions of a chemical reagent. researchgate.net N-hydroxysuccinimide esters are frequently used in these strategies because they reliably target primary amine groups present on a wide range of biomolecules. nih.gov

An example of this is the use of isotopically labeled N-benzoyloxysuccinimide reagents (containing either ¹²C₆ or ¹³C₆ in the benzyl group) for the differential profiling of amine-containing metabolites. richardbeliveau.org In this method:

Two sample groups (e.g., control vs. treated) are derivatized separately with the "light" (¹²C₆) and "heavy" (¹³C₆) reagents.

The samples are then combined and analyzed in a single LC-MS run.

Pairs of peaks corresponding to the light and heavy-labeled versions of the same metabolite appear in the mass spectrum with a specific mass difference (6 Da in this case).

The relative abundance of the metabolite in the two original samples is determined by comparing the signal intensities of the isotopic peak pair.

This derivatization not only enables quantification but also improves the chromatographic separation and detection sensitivity of polar metabolites by increasing their hydrophobicity. richardbeliveau.org

Table 3: Chemical Isotope Labeling (CIL) using N-Benzoyloxysuccinimide

| Step | Description |

|---|---|

| Derivatization | Control and experimental samples are labeled with light (¹²C₆) and heavy (¹³C₆) N-benzoyloxysuccinimide, respectively. richardbeliveau.org |

| Pooling | The labeled samples are mixed together. researchgate.net |

| LC-MS Analysis | The combined sample is analyzed by LC-MS. Labeled metabolites appear as isotopic pairs with a 6 Da mass difference. richardbeliveau.org |

| Quantification | The ratio of the peak intensities for each isotopic pair reflects the relative abundance of the metabolite in the original samples. richardbeliveau.org |

Mapping Proteome-Wide Ligandable Hotspots

The identification of "ligandable hotspots" on proteins is a cornerstone of modern drug discovery and chemical biology. These hotspots are specific amino acid residues on a protein's surface that are accessible and reactive enough to be targeted by small molecules. Mapping these sites across the entire proteome can unveil novel therapeutic targets and deepen our understanding of protein function.

A prominent strategy for this mapping is activity-based protein profiling (ABPP), which employs chemical probes that react with these hotspots. nih.gov N-hydroxysuccinimide (NHS) esters are a class of reagents frequently used as versatile, reactivity-based probes for this purpose. nih.gov These probes are designed to react with nucleophilic amino acid residues, such as lysine, serine, threonine, and tyrosine, thereby "tagging" them for identification and analysis. nih.gov The general structure of an NHS-ester probe allows for the introduction of a reporter tag, such as an alkyne, which can then be used for visualization or enrichment of the labeled proteins. nih.gov

While this compound is structurally an N-hydroxysuccinimide ester, its primary and well-documented application in the scientific literature is as a reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto primary and secondary amines. This is a crucial step in peptide synthesis and the modification of other biomolecules to prevent unwanted side reactions. There is currently a lack of direct research findings that specifically detail the use of this compound as a probe for the express purpose of mapping proteome-wide ligandable hotspots. The focus of its utility remains centered on its role as a protecting group donor rather than as a tool for broad-scale proteomic screening.

Modification of Biomolecules Beyond Peptides (e.g., Aminoglycosides)

The application of this compound extends beyond the realm of peptide synthesis to the modification of other complex biomolecules, a notable example being aminoglycoside antibiotics. Aminoglycosides are a class of potent antibiotics characterized by a core structure of amino-modified sugars. Their therapeutic efficacy can be hampered by bacterial resistance mechanisms and dose-limiting toxicities. Chemical modification of the aminoglycoside scaffold is a key strategy to overcome these limitations and develop novel antibiotic derivatives with improved properties.

The presence of multiple amino groups on the aminoglycoside structure necessitates the use of protecting groups to achieve selective modification at a desired position. This compound serves as a widely used reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto the free amine functionalities of aminoglycosides such as neomycin and kanamycin. This protection strategy is critical as it prevents non-selective reactions during subsequent synthetic steps.

The general reaction involves the nucleophilic attack of the aminoglycoside's amino group on the carbonyl carbon of this compound. This results in the formation of a stable carbamate (B1207046) linkage, effectively "masking" the reactivity of the amino group. Once the desired modifications are made elsewhere on the molecule, the Cbz group can be readily removed under specific conditions, typically through catalytic hydrogenolysis, to regenerate the free amine. This strategic use of this compound enables chemists to precisely control the synthesis of novel aminoglycoside derivatives with tailored biological activities.

Table 1: Research Findings on the Application of this compound

| Application Area | Key Finding |

| Mapping Proteome-Wide Ligandable Hotspots | While N-hydroxysuccinimide (NHS) esters are used as probes for this purpose, the primary documented role of this compound is as a protecting group reagent, not as a direct probe for hotspot mapping. |

| Modification of Aminoglycosides | This compound is a key reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto the amino functions of aminoglycosides, enabling selective chemical modifications to develop novel antibiotic derivatives. |

Chemoselectivity and Stereochemical Control in Reactions Involving Z Osu

Factors Influencing Reaction Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. In the context of Z-OSu, this is crucial when dealing with complex substrates like amino acids and peptides, which possess various nucleophilic sites.

Z-OSu is primarily employed for the N-protection of amino groups. Amines, being strong nucleophiles, readily attack the electrophilic carbonyl carbon of the Z-OSu, displacing the N-hydroxysuccinimide (NHS) leaving group. libretexts.orgyoutube.comyoutube.com However, other nucleophilic groups present in biomolecules, such as hydroxyl (-OH) and thiol (-SH) groups, can also potentially react.

The inherent nucleophilicity of these groups generally follows the trend of R-S- > R-NH2 > R-O-. researchgate.net Consequently, in a molecule containing both an amine and a hydroxyl or thiol group, the amine is expected to be the primary site of reaction with Z-OSu under standard conditions. The lone pair of electrons on the nitrogen atom of an amine is readily available for nucleophilic attack. libretexts.orgyoutube.com

The table below summarizes the general reactivity of common nucleophilic functional groups towards Z-OSu.

| Functional Group | Name | General Reactivity with Z-OSu |

| -NH2 | Amine | High |

| -OH | Hydroxyl | Moderate |

| -SH | Thiol | High |

| -COOH | Carboxylic Acid | Low (as carboxylate) |

This table provides a generalized overview. Specific reactivity can be influenced by steric hindrance and electronic effects within the substrate molecule.

The selectivity of Z-OSu reactions can be significantly modulated by adjusting the reaction conditions.

pH: The pH of the reaction medium is a critical determinant of chemoselectivity. At neutral to slightly basic pH, the amino group (-NH2) is sufficiently deprotonated and thus highly nucleophilic, favoring N-acylation. Conversely, at higher pH values, the hydroxyl groups of tyrosine or serine residues and the thiol group of cysteine can become deprotonated to their more nucleophilic alkoxide and thiolate forms, respectively, increasing the likelihood of O-acylation and S-acylation.

Solvent: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are commonly used as they can solvate the charged intermediates and facilitate the reaction. The solvent can also affect the nucleophilicity of the functional groups.

Temperature: While many Z-protection reactions proceed efficiently at room temperature, temperature can be used to control selectivity. Lowering the temperature can sometimes enhance the selectivity for the more reactive nucleophile, as it provides less thermal energy to overcome the activation barrier for the reaction with the less reactive group.

Several strategies can be employed to enhance the chemoselectivity of Z-OSu reactions. nih.gov

pH Control: Careful maintenance of the pH in the range of 7-8.5 typically ensures selective N-protection of α-amino groups over the side-chain functional groups of amino acids like lysine (B10760008).

Use of Additives: The addition of certain reagents can help to modulate reactivity. For instance, the use of additives that can selectively and reversibly protect competing nucleophiles is a common strategy.

Kinetic vs. Thermodynamic Control: By manipulating reaction times and temperatures, one can favor the kinetically preferred product (often the result of the reaction with the most nucleophilic group) over the thermodynamically more stable product. youtube.comyoutube.com

Exploiting Electrostatic Interactions: The design of reagents can incorporate features that favor interaction with the target site through electrostatic attraction or repulsion with other parts of the molecule. nih.gov

Stereochemical Considerations and Control

In the synthesis of chiral molecules, particularly peptides, maintaining the stereochemical integrity of the chiral centers is of utmost importance. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a significant concern.

The activation of a carboxylic acid of an N-protected amino acid for peptide bond formation is a step where racemization is particularly prone to occur. nih.govnih.govpeptide.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize, leading to the loss of stereochemical information at the α-carbon.

The use of Z-OSu for the introduction of the benzyloxycarbonyl protecting group is beneficial in this regard. The urethane-type nature of the Z-group is known to suppress racemization compared to many other N-acyl groups. This is because the lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group of the urethane, making the α-proton less acidic and therefore less susceptible to abstraction, which is the initial step in the oxazolone-mediated racemization pathway.

Several studies have highlighted the importance of the protecting group in preventing racemization during peptide synthesis. While conventional methods using Fmoc or Boc protecting groups can lead to racemization, alternative protecting groups are being explored to minimize this side reaction. nih.govnih.govresearchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its analogs are also commonly used in conjunction with coupling reagents to suppress racemization. peptide.com

The following table outlines factors that help in suppressing racemization during peptide synthesis.

| Factor | Mechanism of Suppression |

| Urethane-type protecting groups (e.g., Z, Fmoc, Boc) | Reduce the acidity of the α-proton, disfavoring oxazolone formation. |

| Coupling additives (e.g., HOBt, HOAt) | Intercept the activated amino acid to form an active ester that is less prone to racemization. |

| Mild reaction conditions | Lower temperatures and the use of non-basic conditions minimize the rate of enolization. |

While Z-OSu itself is not a chiral reagent, its reactions with chiral substrates can be influenced to favor the formation of one diastereomer over another (diastereoselectivity). Furthermore, in the context of creating new stereocenters, enantioselective approaches can be employed.

Diastereoselective Reactions: When Z-OSu reacts with a molecule that already contains a chiral center, the existing stereocenter can influence the stereochemical outcome of the reaction at a new stereocenter, leading to a diastereomeric excess of one product. This is a common consideration in the synthesis of complex natural products. researchgate.netyoutube.com The steric and electronic properties of the substrate and the reaction conditions can play a crucial role in determining the degree of diastereoselectivity.

Enantioselective Reactions: Achieving enantioselectivity in reactions involving Z-OSu typically requires the use of a chiral catalyst or auxiliary. mdpi.commdpi.comresearchgate.netrsc.org For instance, a chiral base could be used to deprotonate a prochiral substrate, leading to a chiral enolate that then reacts with Z-OSu. While less common for the specific application of Z-OSu, the principles of enantioselective catalysis are broadly applicable in organic synthesis. The development of such methods allows for the creation of specific enantiomers, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is active.

Orthogonal Reactivity Principles

Orthogonal protection is a strategy in multi-step synthesis that employs multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. researchgate.netorganic-chemistry.org This principle is central to modern peptide synthesis. The benzyloxycarbonyl (Z) group is a key component of many orthogonal schemes because its cleavage conditions are distinct from those used for other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netacs.org

The Z group is stable under the mildly acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the basic conditions used to cleave Fmoc groups (e.g., piperidine). acs.orgluxembourg-bio.com Conversely, the Z group is typically removed by hydrogenolysis (catalytic hydrogenation using Pd/C) or strong acids like HBr in acetic acid, conditions under which Boc and Fmoc groups are often unstable or would also be cleaved. bachem.comacs.org This mutual exclusivity allows chemists to selectively unmask different parts of a complex molecule at various stages of the synthesis. acs.orgresearchgate.net

The following table details the orthogonal nature of these key protecting groups.

| Protecting Group | Common Abbreviation | Cleavage Reagents | Stability of Other Groups under Cleavage Conditions |

| Benzyloxycarbonyl | Z, Cbz | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH) bachem.comorganic-chemistry.org | Stable to TFA (Boc removal) and Piperidine (Fmoc removal). acs.orgluxembourg-bio.com |

| tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., Trifluoroacetic Acid, TFA) researchgate.netluxembourg-bio.com | Z group is stable. Fmoc group is stable. acs.orgluxembourg-bio.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) researchgate.netyoutube.com | Z group is stable. Boc group is stable. luxembourg-bio.com |

This interactive table illustrates the core principles of orthogonal protection in peptide synthesis.

Theoretical and Computational Studies on Benzyloxycarbonyl Oxysuccinimide Systems

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the reactivity and reaction mechanisms of Z-OSu. nih.govmst.edu These methods model the electronic structure of the molecule to predict its behavior in chemical reactions.

The key reaction involving Z-OSu is the transfer of the benzyloxycarbonyl group to a nucleophile, typically an amine, in a process known as aminolysis. The N-hydroxysuccinimide (NHS) moiety functions as an excellent leaving group, which activates the carbonyl group for nucleophilic attack. glenresearch.com Computational studies on analogous N-hydroxysuccinimide esters reveal that the aminolysis reaction generally proceeds through a tetrahedral intermediate. mst.eduglenresearch.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the Z-OSu molecule. This leads to the formation of a transient, high-energy tetrahedral intermediate. This intermediate then collapses, breaking the N-O bond and releasing the stable N-hydroxysuccinimide anion as a leaving group, resulting in the formation of a stable amide bond. glenresearch.com

Quantum chemical calculations can map the potential energy surface of this reaction, identifying the structures of the transition states and intermediates. researchgate.netrsc.org The calculated activation energy for the formation and breakdown of the tetrahedral intermediate provides a quantitative measure of the reaction rate. For instance, studies on related systems use DFT methods like B3LYP with basis sets such as 6-311++G** to model the reaction pathway and calculate the energies of reactants, intermediates, products, and transition states. researchgate.net

Furthermore, frontier molecular orbital (FMO) theory is often applied to analyze reactivity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of Z-OSu is a key indicator of its electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. Computational analysis of similar activated esters has shown that factors influencing the LUMO energy and the partial charge on the carbonyl carbon directly correlate with the ester's reactivity. acs.org

Table 1: Calculated Reactivity Descriptors for Activated Esters (Illustrative) This table presents illustrative data based on computational studies of analogous activated ester systems to demonstrate the types of values obtained from quantum chemical calculations.

| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |

| LUMO Energy | Low | High electrophilicity, susceptible to nucleophilic attack |

| Carbonyl Carbon Partial Charge (NBO) | High Positive | Increased electrophilicity |

| π* Orbital Occupancy (NBO) | Low | High susceptibility to attack |

| Global Electrophilicity Index (ω) | High | Strong electrophilic character |

Data based on conceptual findings from studies on related systems. acs.org

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for detailing the specifics of bond-making and bond-breaking, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules over time and their interactions with their environment, such as solvent molecules and other reactants. youtube.comrug.nl MD simulations model the system using classical mechanics, where atoms are treated as spheres and bonds as springs, allowing for the simulation of much larger systems over longer timescales than quantum methods. youtube.com

For a Z-OSu system, an MD simulation would typically place one or more Z-OSu molecules in a simulation box filled with solvent molecules (e.g., water, dioxane, or acetonitrile) and nucleophiles (e.g., an amine). The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their positions and velocities over time. youtube.com

These simulations provide crucial insights into:

Solvation: How solvent molecules arrange around the Z-OSu reactant and the amine nucleophile, and how this "solvation shell" influences the approach of the nucleophile.

Conformational Sampling: Z-OSu is a flexible molecule. MD simulations can explore its different conformations and determine which are most prevalent in solution and which are most favorable for reaction.

Intermolecular Interactions: MD can quantify non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the reactant, nucleophile, and solvent. For example, it can model how a nucleophilic amine approaches the electrophilic carbonyl carbon of Z-OSu and the orientation required for a successful reaction. sigmaaldrich.com

By analyzing the simulation trajectory, researchers can calculate properties like the radial distribution function, which describes the probability of finding a nucleophile at a certain distance from the reactive site of Z-OSu. This information helps to understand the pre-organization of reactants in solution leading up to the chemical reaction.

Structure-Reactivity Relationship Analysis

Structure-reactivity relationship studies aim to understand how modifying the chemical structure of reactants affects the reaction rate and mechanism. For Z-OSu and its analogues, this involves changing substituents on the benzyl (B1604629) group or using different amine nucleophiles.

Kinetic studies on the aminolysis of N-succinimidyl benzoates (a class of compounds closely related to Z-OSu) have provided significant quantitative data. mst.edu These studies often employ competitive reaction methods to determine relative reactivities.

Effect of Amine Basicity: The reactivity of amines in these reactions is strongly dependent on their basicity and steric hindrance. A Brønsted-type plot, which correlates the logarithm of the reaction rate constant (log k) with the pKa of the amine nucleophile, is often linear. For the aminolysis of N-succinimidyl p-nitrobenzoate, the slope (β_nuc_) is approximately 0.7. mst.edu This value suggests a significant development of positive charge on the nitrogen atom in the transition state, consistent with the formation of a tetrahedral intermediate. mst.edumst.edu

Effect of Acyl Group Substituents: The electronic nature of the group attached to the carbonyl function also plays a critical role. Hammett plots are used to quantify this effect by correlating reaction rates with the electronic properties (σ) of substituents on the aromatic ring. For the acylation of various amines by substituted N-succinimidyl benzoates, the Hammett ρ values are positive and typically range from 1.1 to 1.4. mst.edu A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups on the acyl portion. These groups stabilize the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate, making the carbonyl carbon more electrophilic and thus more reactive.

Table 2: Hammett (ρ) and Brønsted (β) Values for Aminolysis of NHS Esters This table contains experimental data from studies on N-hydroxysuccinimide esters, which serve as a model for the reactivity of Z-OSu.

| Reaction Parameter | Value | Interpretation | Reference |

| Hammett ρ (vs. aniline) | 1.4 | Reaction is favored by electron-withdrawing groups on the acyl moiety. | mst.edu |

| Hammett ρ (vs. benzylamine) | 1.1 | Sensitivity to substituents is slightly lower with a more basic amine. | mst.edu |

| Brønsted β_nuc | ~0.7 | Significant charge development on the amine nitrogen in the transition state. | mst.edu |

| Brønsted β_nuc_ (aqueous) | 1.0 | Increased sensitivity to amine basicity in aqueous environments. | mst.edumst.edu |

Predictive Modeling for Novel Z-OSu Analogues and Reactions

Building on the foundation of quantum chemical calculations and structure-reactivity relationships, predictive modeling seeks to forecast the reactivity and behavior of new, un-synthesized compounds. This is a key component of rational molecular design.

For Z-OSu systems, predictive models can be developed to screen potential new analogues with enhanced reactivity, selectivity, or stability. These models often take the form of Quantitative Structure-Activity Relationship (QSAR) equations, which correlate calculated molecular descriptors with observed reactivity.

Key computational descriptors used for predictive modeling include:

Electronic Descriptors: LUMO energy, HOMO-LUMO gap, partial atomic charges, and the global electrophilicity index (ω). acs.org

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulkiness around the reactive center.

For example, a computational chemist could design a library of virtual Z-OSu analogues with different substituents on the benzyl ring. By calculating the LUMO energy for each analogue, they could rank them in order of predicted reactivity toward amines. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

More advanced methods involve using machine learning algorithms trained on data from quantum chemical calculations. youtube.com For instance, a neural network could be trained on a dataset of calculated activation energies for the aminolysis of various NHS esters. This trained model could then predict the activation energy—and thus the reaction rate—for a novel Z-OSu analogue almost instantaneously, without the need for a new, computationally expensive DFT calculation. youtube.com Such predictive power is invaluable for designing novel reagents for applications in peptide synthesis and bioconjugation.

Emerging Research Directions and Future Perspectives

Development of Novel Z-OSu Analogues with Enhanced Reactivity or Selectivity

The development of new analogues of Z-OSu is a key area of research, focusing on tuning the reactivity and selectivity of the benzyloxycarbonylating agent. By modifying the benzyl (B1604629) group, researchers aim to overcome some of the limitations of the parent compound, such as difficulties in removal under certain conditions or a lack of selectivity in complex molecules.

One such analogue that has been explored is N-(2-Bromobenzyloxycarbonyloxy)succinimide (Z(2-Br)-OSu) . nih.govscbt.com The introduction of a bromine atom at the ortho position of the benzyl ring is designed to alter the electronic properties of the molecule, potentially influencing its reactivity towards amines and the lability of the resulting Cbz protecting group. While detailed comparative kinetic studies are still emerging, the rationale behind this modification is to facilitate alternative deprotection strategies, possibly through transition-metal-catalyzed reactions that are sensitive to the presence of the aryl bromide.

| Compound Name | Structure | Key Features | Potential Advantages |

| Benzyloxycarbonyl-oxysuccinimide (Z-OSu) | Benzyl N-succinimidyl carbonate | Standard reagent for Cbz protection. | Well-established reactivity, commercially available. commonorganicchemistry.com |

| N-(2-Bromobenzyloxycarbonyloxy)succinimide (Z(2-Br)-OSu) | (2-bromophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | Bromo-substituted analogue of Z-OSu. | Potential for altered reactivity and alternative deprotection methods. nih.govscbt.com |

Future work in this area is expected to focus on the synthesis and evaluation of a wider range of Z-OSu analogues with different electronic and steric properties to provide a toolkit of Cbz-donating reagents with tailored reactivity and selectivity profiles for specific applications in peptide synthesis and complex molecule functionalization.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of traditional batch-wise chemical processes into continuous flow and automated synthesis platforms is a major trend in modern chemistry, offering advantages in terms of safety, efficiency, and scalability. The use of Z-OSu and related Cbz-protected amino acids in these technologies is an active area of investigation.

Research has demonstrated the successful use of Cbz-protected amino acids in multi-step peptide synthesis conducted in microfluidic flow systems. durham.ac.ukresearchgate.net These systems utilize packed columns containing supported reagents and scavengers, allowing for the sequential coupling and deprotection of amino acids to build peptide chains. The precise control over reaction time and temperature afforded by flow reactors can lead to higher purity products and reduced reaction times compared to conventional batch methods. durham.ac.uk For instance, a flow process for the synthesis of di- and tripeptides using Cbz-protected amino acids has been developed, showcasing the potential for this technology in the rapid and efficient assembly of small peptide fragments. durham.ac.uk

Automated synthesis platforms, which combine robotics with chemical reactors, are also being adapted to incorporate Z-OSu-based methodologies. researchgate.netnih.gov These platforms can perform the repetitive steps of peptide synthesis, including the coupling of Cbz-protected amino acids, with high precision and throughput. While much of the focus in automated peptide synthesis has been on Fmoc-based strategies, the development of robust protocols for the use of Z-OSu and its analogues in automated systems remains a valuable goal, particularly for the synthesis of peptides where the specific properties of the Cbz group are advantageous.

| Technology | Application with Cbz Chemistry | Reported Advantages |

| Flow Chemistry | Synthesis of di- and tripeptides using Cbz-protected amino acids. durham.ac.ukresearchgate.net | Improved purity, reduced reaction times, potential for automation. durham.ac.uk |

| Automated Synthesis | Potential for incorporation into automated peptide synthesizers. researchgate.netnih.gov | Increased throughput, reproducibility, and efficiency. |

Future developments will likely involve the design of dedicated flow reactors and automated platforms optimized for Z-OSu chemistry, including in-line purification and analysis to enable a fully continuous and automated process for the synthesis of Cbz-protected compounds.

Applications in Supramolecular Chemistry and Materials Science

The ability of the benzyloxycarbonyl group to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes Z-OSu a potentially valuable tool in the field of supramolecular chemistry and materials science. By introducing the Cbz group onto molecules, it is possible to program their self-assembly into well-defined supramolecular structures.

While the direct use of Z-OSu in this context is an emerging area, related studies on the self-assembly of Fmoc-modified amino acids provide a conceptual framework. chemrxiv.org The aromatic fluorenyl group of the Fmoc protecting group is known to drive the formation of various nanostructures, such as fibers and gels, through π-π stacking interactions. Similarly, the phenyl ring of the Cbz group can be exploited to direct the assembly of molecules into ordered architectures.

Furthermore, the reactive succinimidyl ester of Z-OSu can be used to functionalize surfaces and materials, creating new interfaces with tailored properties. For example, self-assembled monolayers (SAMs) on gold surfaces have been functionalized with maleimide (B117702) groups, which can then react with thiol-containing biomolecules. researchgate.net A similar strategy could be employed with Z-OSu to introduce Cbz-protected amines onto surfaces, which could then be deprotected to expose reactive amine functionalities for further modification. This approach opens up possibilities for creating bio-interfaces, sensors, and functional materials with controlled chemical and physical properties.

The exploration of cyclopropenium-based supramolecular motifs highlights the ongoing search for new noncovalent interactions to drive polymer self-assembly, a field where functionalization with moieties like the Cbz group could play a significant role. nih.gov

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms of Z-OSu is crucial for optimizing its use and developing new applications. In situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are powerful tools for gaining these mechanistic insights.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed information about the kinetics and intermediates involved in the reaction of Z-OSu with amines. researchgate.net For instance, in situ NMR could be used to follow the consumption of Z-OSu and the formation of the Cbz-protected amine, as well as to detect any transient intermediates or side products. researchgate.net This would allow for a precise determination of reaction rates and the elucidation of the reaction pathway under various conditions.